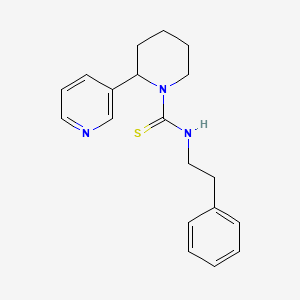

![molecular formula C15H13N3OS B2831483 2-(苄基硫代基)-9-甲基-4H-吡啶[1,2-a][1,3,5]三嗪-4-酮 CAS No. 306978-80-3](/img/structure/B2831483.png)

2-(苄基硫代基)-9-甲基-4H-吡啶[1,2-a][1,3,5]三嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-Triazine derivatives are an important class of six-membered heterocyclic compounds . They exhibit a wide range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Synthesis Analysis

1,3,5-Triazine derivatives can be synthesized from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis can be carried out by refluxing the starting 1,3,5-oxadiazines in a methanol-alkaline solution .

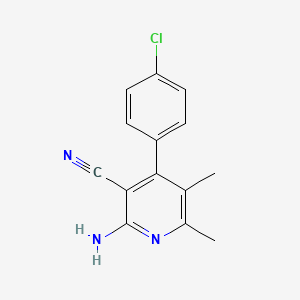

Molecular Structure Analysis

Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,3,5-triazines being common .

Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene. Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes .

科学研究应用

药物输送系统

药物输送系统中的创新利用了亲脂性衍生物的封装,例如 2-(苄基硫代)-9-甲基-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮,在水溶性金属笼内。这种方法促进了生物学相关结构的包涵,增强了化合物对特定癌细胞的细胞毒性。该方法旨在通过更高精度和减少副作用靶向癌细胞,从而实现更有效的化疗治疗。这已通过三角棱柱主客体化合物的合成和应用得到证明,突出了改进药物输送机制的潜力 (Mattsson 等,2010)。

分子结合研究

对具有吡啶三嗪核心的磺化锌-三嗪配合物的研究开辟了了解这些化合物如何与牛血清白蛋白 (BSA) 等蛋白质相互作用的途径。此类研究对于开发可以通过血清白蛋白在人体内有效运输和分布的治疗剂至关重要,表明锌-三嗪配合物在医学应用中的潜力。从这些研究中获得的结合常数表明了可能影响新药设计(具有增强的疗效和分布特性)的显著相互作用 (Abeydeera 等,2018)。

新型衍生物的合成

新型三嗪酮衍生物的化学合成,包括 6-氨基-3-苄基巯基-1,2,4-三唑并[3,4-f][1,2,4]三嗪-8(7H)-酮,已被探索用于开发在农业和医学等各个领域具有潜在应用的新化合物。通过涉及二硫化碳和溴苄的反应来创建这些化合物的能力展示了三嗪酮衍生物在合成具有所需生物活性的分子的多功能性 (Hwang 等,2006)。

杀幼虫和抗菌活性

对三嗪酮衍生物的研究也扩展到评估它们的抗菌和杀幼虫活性。已经合成并测试了新型衍生物对细菌、真菌病原体和蚊子幼虫的功效。此类研究有助于开发新的杀虫剂和抗菌剂,反映了三嗪酮衍生物在公共卫生和农业中的广泛应用 (Kumara 等,2015)。

有机合成和化学

有机合成领域利用三嗪酮衍生物来创建功能性材料和分子。已经应用 Pschorr 型环化等技术来合成平面 Blatter 自由基,展示了三嗪酮衍生物在构建具有材料科学和药物学潜在应用的复杂有机分子中的作用 (Bartos 等,2019)。

作用机制

Target of Action

The primary targets of 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one are yet to be fully identified. It is known that similar 1,3,5-triazine derivatives exhibit a broad range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Mode of Action

It is believed to interact with its targets in a way that disrupts their normal function, leading to the observed biological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar 1,3,5-triazine derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

These properties will have a significant impact on the compound’s bioavailability and overall pharmacological profile .

Result of Action

Given the range of biological activities exhibited by similar 1,3,5-triazine derivatives, it is likely that the compound has a significant impact on cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

生化分析

Biochemical Properties

Triazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the triazine derivative.

Cellular Effects

Some triazine derivatives have been found to exhibit anticancer, antiviral, and antifungal activities , suggesting that they may influence cell function and cellular processes in various ways.

Molecular Mechanism

Triazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-benzylsulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-11-6-5-9-18-13(11)16-14(17-15(18)19)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOHLEINCFXYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2831405.png)

![6-Cyclopropyl-2-{[1-(4-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831407.png)

![ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2831409.png)

![2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2831410.png)

![Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2831411.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}ethan-1-one](/img/structure/B2831417.png)

![3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2831420.png)